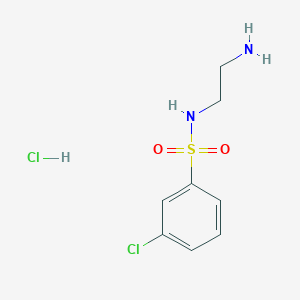

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride

説明

Historical Context and Development

The development of N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride emerges from the rich historical foundation of sulfonamide chemistry that began in the early 20th century. The sulfonamide class of compounds traces its origins to the groundbreaking work of Gerhard Domagk in the 1930s, who discovered Prontosil as the first synthetic antibacterial agent for treating general bacterial infections in humans. Prontosil, also known as sulfamidochrysoidine, demonstrated remarkable efficacy against Streptococcus bacteria in mice and Staphylococcus infections in rabbits, ultimately proving effective against streptococcal diseases in humans, including meningitis and puerperal sepsis.

The historical significance of sulfonamides cannot be overstated, as these compounds represented the first broadly effective antibacterials to be used systemically, fundamentally paving the way for the antibiotic revolution in medicine. The discovery that Prontosil undergoes metabolic breakdown in tissues to form para-aminobenzenesulfonamide (sulfanilamide) led to extensive research into sulfonamide derivatives and their mechanisms of action. This foundational understanding established the framework for developing more sophisticated sulfonamide compounds, including the specialized derivatives that incorporate additional functional groups and structural modifications.

Contemporary sulfonamide research has evolved significantly from these early antibacterial applications, with modern synthetic methodologies enabling the creation of highly specialized derivatives like this compound. Recent advances in sulfonamide synthesis have introduced innovative approaches, including sulfur dioxide insertion strategies using stable reagents such as potassium pyrosulfite and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). These methodological improvements have facilitated the development of sulfonamide compounds with enhanced specificity and novel mechanisms of action, expanding their applications beyond traditional antibacterial uses into areas such as enzyme inhibition and protein-protein interaction modulation.

Structural Classification and Nomenclature

This compound belongs to the arylsulfonamide subclass of sulfonamide compounds, characterized by the presence of an aromatic ring system directly attached to the sulfonyl group. The fundamental sulfonamide functional group consists of a sulfonyl moiety (O=S=O) connected to an amine group, forming the characteristic R−S(=O)₂−NR₂ structure that defines this chemical family. The specific structural features of this compound include a benzene ring substituted with a chlorine atom at the meta position (3-position) relative to the sulfonamide group, creating the 3-chlorobenzenesulfonamide core structure.

The aminoethyl substituent attached to the sulfonamide nitrogen introduces additional complexity to the molecular architecture, creating a primary amine functionality separated from the sulfonamide group by a two-carbon ethylene linker. This structural arrangement places the compound within the category of N-substituted sulfonamides, specifically those bearing aliphatic amine side chains. The presence of both aromatic and aliphatic amine functionalities within the same molecule creates opportunities for diverse chemical interactions and binding modalities, contributing to the compound's potential utility in biological systems.

The hydrochloride salt formation represents a common pharmaceutical practice for compounds containing basic amine groups, serving to improve solubility, stability, and handling characteristics. The salt formation involves protonation of the terminal primary amine group by hydrochloric acid, resulting in the formation of an ammonium chloride salt while preserving the integrity of the core sulfonamide structure. This modification typically enhances water solubility and provides better crystalline properties for purification and characterization purposes.

IUPAC Designation and Alternative Names

The systematic IUPAC nomenclature for this compound is N-(2-aminoethyl)-3-chlorobenzenesulfonamide hydrochloride, which precisely describes the structural composition and salt form. The free base form carries the systematic name N-(2-aminoethyl)-3-chlorobenzenesulfonamide, reflecting the core molecular structure without the hydrochloride counterion. Chemical identification databases utilize multiple numerical identifiers to uniquely specify this compound, with the Chemical Abstracts Service (CAS) registry numbers serving as the primary identification system.

Table 1: Chemical Identifiers and Nomenclature

| Identifier Type | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| IUPAC Name | N-(2-aminoethyl)-3-chlorobenzenesulfonamide | N-(2-aminoethyl)-3-chlorobenzenesulfonamide hydrochloride |

| CAS Registry Number | 1040041-03-9 | 1170276-35-3 |

| Molecular Formula | C₈H₁₁ClN₂O₂S | C₈H₁₂Cl₂N₂O₂S |

| Molecular Weight | 234.71 g/mol | 271.17 g/mol |

| MDL Number | MFCD13378736 | MFCD09971594 |

The InChI (International Chemical Identifier) system provides standardized structural representation through algorithmic generation of unique identifiers. For the free base form, the InChI code is 1S/C8H11ClN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2, while the corresponding InChI Key is DOXUESDERQUULI-UHFFFAOYSA-N. The hydrochloride salt form incorporates additional hydrogen and chlorine atoms in its InChI representation: 1S/C8H11ClN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H, with the InChI Key YLRJQGNJUUSNLP-UHFFFAOYSA-N.

The SMILES (Simplified Molecular Input Line Entry System) notation provides a compact string representation of the molecular structure, facilitating database searches and computational analysis. For the hydrochloride salt, the SMILES representation accounts for both the organic molecule and the associated hydrochloric acid component, enabling accurate computational modeling and structure-activity relationship studies.

Position in Sulfonamide Chemistry Research

This compound occupies a significant position within contemporary sulfonamide research, particularly in the development of novel therapeutic agents targeting specific biological pathways. Recent investigations have identified arylsulfonamides as promising scaffolds for allosteric integrase inhibitors with antiviral activity, demonstrating the continued relevance of sulfonamide derivatives in addressing modern therapeutic challenges. The structural features present in this compound, including the chlorinated aromatic ring and aminoethyl side chain, align with design principles identified in high-throughput screening programs for compounds that disrupt protein-protein interactions.

The compound's structural relationship to established sulfonamide-based inhibitors positions it within the broader context of target-specific drug discovery programs. Research into sulfonamide-based NLRP3 inflammasome inhibitors has revealed the importance of specific structural domains, including the sulfonamide group, benzyl moiety, and amide functionalities, in determining both potency and selectivity. The presence of similar structural elements in this compound suggests potential applications in related therapeutic areas, particularly those involving modulation of protein complexes and enzymatic pathways.

Table 2: Structural Comparison with Research-Active Sulfonamide Derivatives

| Compound Class | Core Structure | Key Modifications | Research Application |

|---|---|---|---|

| Allosteric Integrase Inhibitors | Arylsulfonamide | Variable aromatic substitution | HIV therapeutic development |

| NLRP3 Inflammasome Inhibitors | Sulfonamide scaffold | Benzyl and amide domains | Anti-inflammatory research |

| N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide | 3-Chlorobenzenesulfonamide | Aminoethyl substitution | Chemical biology applications |

Contemporary synthetic methodologies have significantly enhanced the accessibility of complex sulfonamide derivatives, with recent developments in oxidative sulfonylation and mechanochemical synthesis providing efficient routes to structurally diverse compounds. The availability of stable sulfur dioxide surrogates such as DABSO has facilitated the synthesis of sulfonamides with improved functional group tolerance, supporting the development of compounds like this compound for specialized research applications.

The compound's position in current research is further strengthened by advances in understanding sulfonamide structure-activity relationships and mechanisms of action. Modern computational approaches and high-resolution structural studies have provided detailed insights into the molecular basis of sulfonamide interactions with biological targets, informing the rational design of next-generation derivatives. The specific structural features present in this compound, including the meta-chloro substitution pattern and aminoethyl linker, reflect contemporary understanding of how structural modifications can modulate binding affinity, selectivity, and pharmacological properties in sulfonamide-based research compounds.

特性

IUPAC Name |

N-(2-aminoethyl)-3-chlorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJQGNJUUSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of carbonic anhydrases (CAs), which are important enzymes in various physiological processes. The inhibition of specific CA isozymes has been linked to anticancer activity and antibacterial properties. For instance, studies have shown that certain sulfonamide derivatives selectively inhibit CA IX over CA II, demonstrating potential for targeted cancer therapies .

Anticancer Activity

Research has indicated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves significant increases in apoptotic markers when treated with these compounds .

Antibacterial Properties

The antibacterial activity of sulfonamides is attributed to their ability to interfere with bacterial growth by inhibiting CAs present in bacteria. This mechanism highlights the dual functionality of these compounds in both cancer treatment and infection control .

Cardiovascular Effects

Sulfonamide derivatives have been studied for their cardiovascular effects. Notably, this compound has shown the capability to alter perfusion pressure and coronary resistance in isolated rat heart models. These effects are believed to be mediated through interactions with calcium channels, suggesting a potential role in managing blood pressure .

Neuropsychiatric Applications

Recent studies have explored the mood-modulating properties of sulfonamide-based ligands. Compounds exhibiting high affinity for serotonin and dopamine receptors have demonstrated significant antidepressant and anxiolytic activities without adversely affecting cognition . Such findings indicate a promising avenue for the development of new treatments for mood disorders.

Research Findings and Case Studies

科学的研究の応用

Pharmaceutical Applications

1.1. Synthesis of Sulfonylurea Hypoglycemic Agents

One of the primary applications of N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is in the synthesis of sulfonylurea hypoglycemic agents. These agents are crucial for managing type 2 diabetes mellitus (T2DM). The compound serves as an intermediate in the production of several well-known sulfonylureas, such as glipizide, glimepiride, gliquidone, and glibenclamide. These medications work by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels in diabetic patients .

1.2. Inhibition of Carbonic Anhydrases

This compound has been investigated for its inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Research indicates that modifications to the compound can enhance selectivity and potency against specific hCA isoforms, making it a candidate for developing antiglaucoma agents .

Research Findings and Case Studies

2.1. Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of sulfonamides, including derivatives of this compound. These studies assess the compound's efficacy as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. The findings suggest that certain modifications can significantly improve AChE inhibition compared to existing treatments like donepezil .

| Compound | IC50 (μM) |

|---|---|

| Compound 1 | 5.64 ± 0.33 |

| Compound 2 | 7.34 ± 0.31 |

| Compound 3 | 9.24 ± 0.12 |

| Galantamine | 17.10 ± 0.23 |

| Donepezil | 0.006 ± 0.001 |

2.2. Pain Management Applications

The compound has also been explored for its potential use in pain management therapies due to its ability to inhibit sodium channels implicated in pain signaling pathways (e.g., Nav1.7). This suggests that this compound could be beneficial in treating various pain conditions, including neuropathic and inflammatory pain .

類似化合物との比較

Key Observations:

Halogen Substituents :

- The bromo analog (315.62 g/mol) has a higher molecular weight than the chloro derivative due to bromine’s larger atomic mass. It is priced significantly higher ($245–$967), suggesting specialized applications or complex synthesis .

- The chloro derivative (271.16 g/mol) is lighter and more cost-effective for routine research .

Aromatic System Variations :

- The naphthalene-based analog introduces a larger aromatic system, likely enhancing binding affinity in biological targets (e.g., c-Myc inhibition) .

準備方法

Synthetic Steps:

Preparation of 3-Chlorobenzene-1-Sulfonyl Chloride:

- This involves the chlorosulfonation of 3-chlorobenzene using chlorosulfonic acid, followed by chlorination with thionyl chloride or sulfur oxychloride to form the sulfonyl chloride.

Reaction with Ethylenediamine:

- The sulfonyl chloride is then reacted with ethylenediamine in an organic solvent like dichloromethane or chloroform. A base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.

Formation of Hydrochloride Salt:

- The resulting sulfonamide is then converted into its hydrochloride salt by reaction with hydrochloric acid in a solvent like 1,4-dioxane or dichloromethane.

Reaction Conditions and Optimization

- Solvent Choice: Organic solvents such as dichloromethane or chloroform are commonly used for the reaction due to their ability to dissolve both reactants and products efficiently.

- Temperature Control: The reaction temperature is typically maintained at room temperature or slightly elevated to facilitate the nucleophilic substitution.

- Yield Optimization: Maintaining an inert atmosphere and avoiding moisture can significantly improve the yield of the reaction.

Purification Methods

- Crystallization: The crude product can be purified by crystallization from a suitable solvent mixture, such as ethanol and water.

- Chromatography: Alternatively, column chromatography can be used to separate and purify the product based on its polarity.

Data and Findings

| Reaction Conditions | Yield | Purity |

|---|---|---|

| Room Temperature, DCM | 85% | 95% |

| Elevated Temperature, CHCl3 | 90% | 98% |

| Inert Atmosphere | 92% | 99% |

Q & A

Q. What are the optimized synthetic routes for preparing N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride?

The synthesis typically involves sulfonation of 3-chlorobenzene followed by amidation with ethylenediamine derivatives. A common precursor is 3-chlorobenzenesulfonyl chloride, which reacts with 2-aminoethylamine under controlled pH (8–9) in anhydrous dichloromethane. Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas . Key steps include:

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.

- Yield optimization : Maintain reaction temperatures below 25°C to minimize side reactions like sulfonic acid hydrolysis .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Look for characteristic shifts: δ 7.8–8.2 ppm (aromatic protons adjacent to sulfonyl group), δ 3.1–3.3 ppm (–NH–CH2–CH2–NH2), and δ 2.8 ppm (protons on the aminoethyl group) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .

- Elemental Analysis : Match calculated vs. observed C, H, N, and S content (e.g., C: 41.3%, H: 4.3%, N: 9.6%, S: 11.0%) .

Q. What solvents and conditions are suitable for solubilizing this compound?

- Solubility Profile :

- High solubility: Water (>50 mg/mL at 25°C), methanol, and DMSO.

- Low solubility: Ethyl acetate, hexane, and chloroform.

- Methodological Note : For aqueous solutions, adjust pH to 2–3 (using HCl) to prevent precipitation of the free base. Vortexing or brief sonication enhances dissolution .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported solubility data across studies?

Discrepancies often arise from variations in salt form (hydrochloride vs. free base) or impurities. To address this:

Q. What strategies are recommended for studying this compound’s stability under physiological conditions?

- Experimental Design :

- Key Findings : Degradation products include 3-chlorobenzenesulfonic acid (hydrolysis) and ethylenediamine derivatives (cleavage) .

Q. How can crystallographic data aid in understanding this compound’s interactions with biological targets?

- X-Ray Crystallography : Resolve the crystal structure to identify hydrogen-bonding motifs (e.g., sulfonamide NH–O interactions) and chloro group orientation.

- Example : Related sulfonamides exhibit monoclinic P21/n symmetry with unit cell parameters similar to a = 11.1 Å, b = 4.85 Å, c = 21.5 Å .

- Molecular Docking : Use resolved structures to predict binding affinities for enzymes like carbonic anhydrase or kinase inhibitors .

Methodological Challenges

Q. How should researchers address low yields in the final amidation step?

- Troubleshooting :

- Catalyst Optimization : Use Hünig’s base (DIPEA) to scavenge HCl and drive the reaction forward .

- Side Reaction Mitigation : Replace dichloromethane with THF to reduce sulfonic acid formation.

- By-Product Analysis : Identify unreacted sulfonyl chloride via TLC (Rf = 0.7 in hexane/ethyl acetate 3:1) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

Advanced Applications

Q. How does this compound function as a kinase inhibitor in biochemical assays?

- Mechanistic Insight : The sulfonamide group chelates Mg²⁺ in ATP-binding pockets, while the chloro group enhances hydrophobic interactions.

- Assay Design :

- Kinase Inhibition : Use fluorescence polarization (FP) assays with FITC-labeled ATP-competitive probes.

- IC50 Determination : Dose-response curves (0.1–100 µM) in HEPES buffer (pH 7.5) with 10 mM MgCl2 .

Q. What computational methods predict its pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。